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Compound of Interest

Compound Name: Felbamate-d4

Cat. No.: B023860 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterium labeling in

Felbamate-d4, a crucial internal standard for the quantification of the anti-epileptic drug

felbamate. This document details the precise location of the deuterium atoms, the synthetic

methodology, analytical characterization, and the metabolic pathways of felbamate.

Introduction to Felbamate and its Deuterated Analog
Felbamate, chemically known as 2-phenyl-1,3-propanediol dicarbamate, is an anti-epileptic

medication used in the treatment of partial seizures and seizures associated with Lennox-

Gastaut syndrome.[1][2] Due to its significant side effects, its use is generally reserved for

patients with refractory epilepsy.[2]

Felbamate-d4 is a stable isotope-labeled version of felbamate, which serves as an

indispensable internal standard in bioanalytical methods, such as liquid chromatography-mass

spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the accurate

quantification of felbamate in biological matrices.[3] The use of a deuterated internal standard

is critical for correcting for matrix effects and variations in sample processing and instrument

response.
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The systematic chemical name for Felbamate-d4 is 2-phenyl-1,3-propane-1,1,3,3-d4-diol

dicarbamate.[3] This nomenclature explicitly indicates that the four deuterium atoms are

located on the first and third carbon atoms of the 1,3-propanediol backbone of the molecule.

The molecular structure of Felbamate-d4 is as follows:

Caption: Chemical structure of Felbamate-d4.

The International Chemical Identifier (InChI) for Felbamate-d4 further confirms the labeling

positions: InChI=1S/C11H14N2O4/c12-10(14)16-6-9(7-17-11(13)15)8-4-2-1-3-5-8/h1-5,9H,6-

7H2,(H2,12,14)(H2,13,15)/i6D2,7D2.[3] The isotopic layer /i6D2,7D2 specifies that the two

hydrogen atoms on the 6th carbon and the two hydrogen atoms on the 7th carbon in the InChI

numbering are replaced by deuterium. These correspond to the C1 and C3 positions of the

propanediol moiety.

Synthesis and Characterization
Experimental Protocol: Synthesis of Felbamate-d4
The synthesis of Felbamate-d4 is analogous to the synthesis of unlabeled felbamate, with the

introduction of deuterium atoms at a key step. The general strategy involves the reduction of

diethyl phenylmalonate to the corresponding diol, followed by carbamation.[4]

Step 1: Synthesis of 2-phenyl-1,3-propanediol-1,1,3,3-d4

The key intermediate, 2-phenyl-1,3-propanediol-1,1,3,3-d4, is prepared by the reduction of

diethyl phenylmalonate using a deuterated reducing agent, such as lithium aluminum deuteride

(LiAlD₄).

Reaction: Diethyl phenylmalonate is dissolved in an anhydrous ether solvent, such as diethyl

ether or tetrahydrofuran (THF).

The solution is then treated with a molar excess of lithium aluminum deuteride (LiAlD₄) at a

controlled temperature, typically with initial cooling followed by refluxing to ensure complete

reaction.

The reaction is quenched by the careful addition of water or a dilute acid.
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The resulting 2-phenyl-1,3-propanediol-1,1,3,3-d4 is extracted from the aqueous layer using

an organic solvent.

The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate),

filtered, and the solvent is removed under reduced pressure.

The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of Felbamate-d4 (2-phenyl-1,3-propane-1,1,3,3-d4-diol dicarbamate)

The deuterated diol is then converted to the dicarbamate. Several methods can be employed

for this step, including the urethane exchange method or reaction with phosgene followed by

ammoniation.[5]

Urethane Exchange Method: 2-phenyl-1,3-propanediol-1,1,3,3-d4 is reacted with an excess

of ethyl carbamate in the presence of a catalyst, such as aluminum isopropoxide, in a high-

boiling solvent like toluene. The ethanol generated during the reaction is removed by

distillation to drive the reaction to completion.

Phosgene Method: The deuterated diol is reacted with phosgene in an inert solvent to form

the corresponding dichlorocarbonate. This intermediate is then reacted with ammonia to

yield Felbamate-d4.[5]

The final product, Felbamate-d4, is then purified by recrystallization.

Synthesis of Felbamate-d4

Diethyl phenylmalonate 2-phenyl-1,3-propanediol-1,1,3,3-d4

1. LiAlD₄, THF
2. Quench Felbamate-d4

Ethyl carbamate,
Al(O-iPr)₃, Toluene

Click to download full resolution via product page

Caption: Synthetic workflow for Felbamate-d4.

Analytical Characterization
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The confirmation of the deuterium labeling position and the assessment of isotopic purity are

critical for the validation of Felbamate-d4 as an internal standard. This is achieved through a

combination of spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: In the ¹H NMR spectrum of Felbamate-d4, the signals corresponding to the

methylene protons at the C1 and C3 positions of the propanediol backbone would be absent

or significantly reduced in intensity compared to the spectrum of unlabeled felbamate. The

remaining signals, including those for the phenyl group protons and the methine proton at

the C2 position, would be present.

¹³C NMR: The ¹³C NMR spectrum of Felbamate-d4 would show the signals for the C1 and

C3 carbons as triplets due to coupling with the attached deuterium atoms (spin I=1). The

chemical shifts of these carbons would also be slightly upfield compared to the

corresponding signals in unlabeled felbamate.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of Felbamate-d4 and to determine

its isotopic purity.

The mass spectrum of Felbamate-d4 will show a molecular ion peak (or a protonated

molecule peak [M+H]⁺ in ESI-MS) that is 4 mass units higher than that of unlabeled

felbamate.

High-resolution mass spectrometry can be used to precisely determine the mass and confirm

the elemental composition.

The isotopic distribution in the mass spectrum provides information on the isotopic purity. For

Felbamate-d4 with a stated purity of ≥99% deuterated forms (d1-d4), the most abundant

peak will be that of the d4 species.[3] The relative intensities of the peaks for d0, d1, d2, and

d3 species can be used to calculate the exact isotopic enrichment.
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Parameter Unlabeled Felbamate Felbamate-d4

Molecular Formula C₁₁H₁₄N₂O₄ C₁₁H₁₀D₄N₂O₄

Molecular Weight 238.24 g/mol 242.26 g/mol

¹H NMR (Expected)
Signals for CH₂ protons at C1

and C3

Absence or significant

reduction of signals for CH₂

protons at C1 and C3

¹³C NMR (Expected) Singlets for C1 and C3
Triplets for C1 and C3 (due to

C-D coupling)

MS (m/z of [M+H]⁺) 239.10 243.13

Metabolic Pathway of Felbamate
Understanding the metabolism of felbamate is crucial for interpreting pharmacokinetic data and

for the development of new drugs. Felbamate is primarily metabolized in the liver by

cytochrome P450 enzymes, specifically CYP2E1 and CYP3A4.[2]

The major metabolic pathways include:

Hydroxylation: Felbamate can be hydroxylated at the para-position of the phenyl ring to form

p-hydroxyfelbamate, or at the C2 position of the propanediol backbone to form 2-

hydroxyfelbamate.

Monocarbamate Formation: Hydrolysis of one of the carbamate groups leads to the

formation of 2-phenyl-1,3-propanediol monocarbamate.

These metabolites are generally considered to be inactive.[2]
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Metabolic Pathway of Felbamate
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Caption: Major metabolic pathways of Felbamate.

Pharmacokinetics of Felbamate
A summary of the key pharmacokinetic parameters of unlabeled felbamate is provided in the

table below.[2][6][7] As Felbamate-d4 is primarily used as an analytical standard,

comprehensive pharmacokinetic studies comparing it to the unlabeled drug are not widely

available. However, the deuterium labeling at non-metabolically active sites is not expected to

significantly alter its pharmacokinetic profile.

Pharmacokinetic Parameter Value

Bioavailability >90%

Time to Peak Plasma Concentration 3-5 hours

Protein Binding 22-25%

Volume of Distribution ~756 mL/kg

Metabolism Hepatic (CYP2E1, CYP3A4)

Elimination Half-life 14-23 hours

Excretion 40-50% unchanged in urine
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Conclusion
Felbamate-d4 is a well-characterized, stable isotope-labeled internal standard with deuterium

atoms precisely located at the C1 and C3 positions of the propanediol backbone. Its synthesis

is achieved through the reduction of diethyl phenylmalonate with a deuterated reducing agent,

followed by carbamation. The exact labeling and high isotopic purity are confirmed by NMR and

mass spectrometry. A thorough understanding of its structure, synthesis, and the metabolic

pathways of the parent compound is essential for its proper application in quantitative

bioanalysis, contributing to the reliable assessment of felbamate in clinical and research

settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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